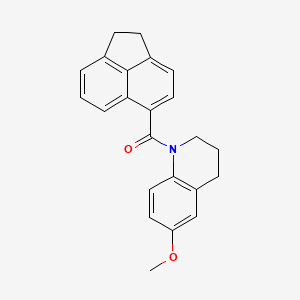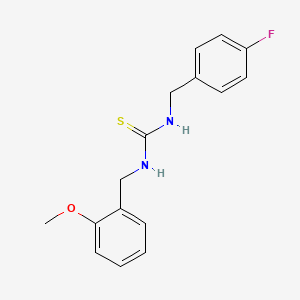
N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea, also known as FBMT, is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of thiourea derivatives, which have been extensively studied for their potential applications in various fields, including medicinal chemistry, material science, and biochemistry. FBMT, in particular, has been found to possess unique properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea is believed to be mediated through the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division and proliferation, and its inhibition can lead to the arrest of the cell cycle and ultimately cell death. N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to bind to the colchicine-binding site on tubulin, which is essential for tubulin polymerization. This binding leads to the destabilization of microtubules, which are essential for cell division and proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to exhibit potent anticancer and antifungal activity in various in vitro and in vivo models. In addition to its activity against cancer and fungal cells, N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea in scientific research is its potent anticancer and antifungal activity. This activity makes it a promising candidate for the development of new anticancer and antifungal agents. Another advantage of using N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea is its unique properties, which make it a promising candidate for various research applications, including material science and biochemistry. However, one of the limitations of using N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea. One potential direction is the development of new anticancer and antifungal agents based on the structure of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea. Another potential direction is the synthesis of new MOFs using N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea as a ligand. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea and its potential applications in various scientific fields. Finally, more research is needed to optimize the synthesis and purification of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea involves the reaction between 4-fluorobenzyl isothiocyanate and 2-methoxybenzylamine in anhydrous ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea is typically around 70-80%, and the purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This activity is believed to be mediated through the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has also been found to possess antifungal activity against various fungal strains, making it a potential candidate for the development of new antifungal agents.
In material science, N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential applications in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have gained significant attention in recent years due to their potential applications in gas storage, separation, and catalysis. N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to be an effective ligand for the synthesis of MOFs, and its unique properties make it a promising candidate for the development of new MOFs with enhanced properties.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-20-15-5-3-2-4-13(15)11-19-16(21)18-10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIASQGHQQFWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-methoxybenzyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
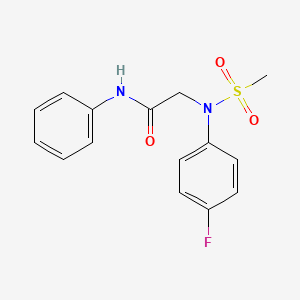
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
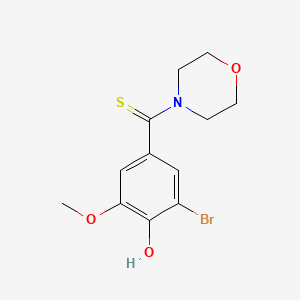
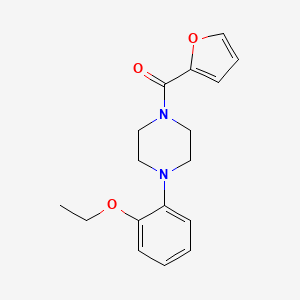
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
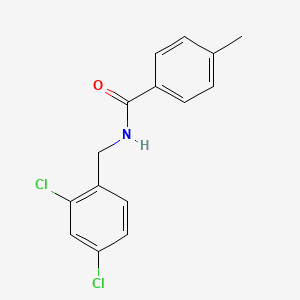

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
